3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen core, a chlorophenyl group, and a piperidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, automated systems for precise control of reaction parameters, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate its potential as an enzyme inhibitor or receptor ligand.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, such as cancer or neurological disorders.
Industry: It is explored for its potential use in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl derivatives: These compounds share the chlorophenyl group and may exhibit similar biological activities.
Furochromen derivatives: These compounds have the furochromen core and are studied for their diverse chemical properties.
Piperidinyl derivatives: These compounds contain the piperidinyl moiety and are explored for their potential therapeutic applications.
Uniqueness
3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H22ClNO4 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-6-(2-oxo-2-piperidin-1-ylethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H22ClNO4/c1-15-18-11-20-21(16-5-7-17(26)8-6-16)14-30-22(20)13-23(18)31-25(29)19(15)12-24(28)27-9-3-2-4-10-27/h5-8,11,13-14H,2-4,9-10,12H2,1H3 |
InChI Key |
WPWBCEXJURUYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)N5CCCCC5 |
Origin of Product |
United States |
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